Ceathic acid acetate
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Overview
Description
Ceathic acid acetate is a chemical compound that falls under the category of carboxylic acid derivatives. It is an ester formed from the reaction of ceathic acid and acetic acid. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceathic acid acetate can be synthesized through esterification, where ceathic acid reacts with acetic acid in the presence of a catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction equation is as follows:
Ceathic acid+Acetic acid→Ceathic acid acetate+Water
Industrial Production Methods
On an industrial scale, this compound is produced using continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the catalyst is often recycled to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ceathic acid acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ceathic acid and acetic acid.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Ceathic acid and acetic acid.
Reduction: Alcohol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ceathic acid acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which ceathic acid acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The acetate group can be hydrolyzed, releasing acetic acid, which can participate in metabolic pathways. The ceathic acid moiety can interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with similar reactivity.
Ethyl acetate: An ester with similar chemical properties but different applications.
Methyl acetate: Another ester with comparable reactivity but distinct uses.
Uniqueness
Ceathic acid acetate is unique due to its specific combination of ceathic acid and acetic acid, which imparts distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to industrial production, sets it apart from other similar compounds.
Properties
IUPAC Name |
16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHVBZILGKTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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